molecular formula C21H20N4O B2776192 4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1788770-23-9

4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2776192
CAS No.: 1788770-23-9
M. Wt: 344.418
InChI Key: NOLIQICBSFFYOJ-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound that features a unique structure combining pyrrolo[2,3-b]pyridine and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to its combination of pyrrolo[2,3-b]pyridine and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(18-6-8-19(9-7-18)24-13-1-2-14-24)23-12-4-15-25-16-10-17-5-3-11-22-20(17)25/h1-3,5-11,13-14,16H,4,12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLIQICBSFFYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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